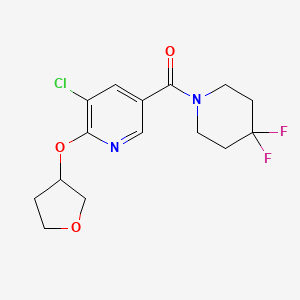

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

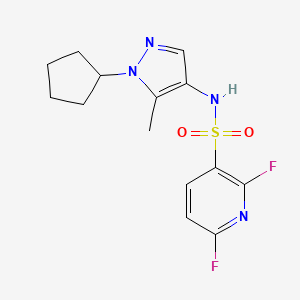

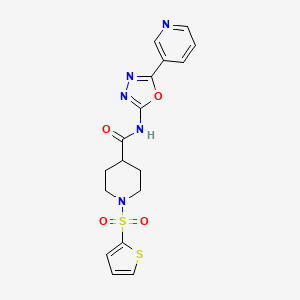

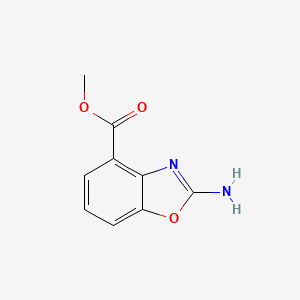

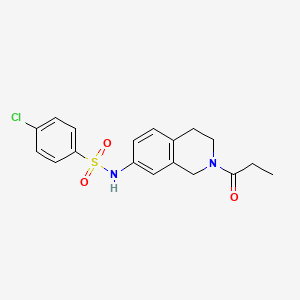

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and related compounds. It likely contains a pyridine ring substituted with a chloro group and a tetrahydrofuran-3-yl)oxy group. Additionally, it contains a 4,4-difluoropiperidin-1-yl)methanone group .Scientific Research Applications

Medical Intermediate

This compound is a type of ketone organic substance and is used as a medical intermediate . It plays a crucial role in the preparation of drugs with specific formulas .

SGLT2 Inhibitor

The compound is an intermediate of Empagliflozin , which is an effective and selective SGLT-2 inhibitor . SGLT-2 inhibitors are a class of medications that are commonly used in the treatment of type 2 diabetes .

Blood Glucose Control

Empagliflozin, for which this compound is an intermediate, can improve the comprehensive control of blood glucose in diabetic rats . This highlights its potential application in the management of diabetes .

Synthesis of Other Compounds

The compound can be used in the synthesis of other complex organic compounds . For example, it has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Antimicrobial Potential

While not directly mentioned, similar compounds have shown good antimicrobial potential . This suggests that “(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone” may also have potential antimicrobial applications .

Commercial Availability

This compound is commercially available and can be purchased from various chemical suppliers. This availability facilitates its use in various scientific research applications.

Mechanism of Action

Target of Action

The primary target of this compound is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a target for the treatment of diabetes .

Mode of Action

As an SGLT2 inhibitor , this compound prevents glucose from being reabsorbed by the kidneys and instead allows it to be excreted in the urine . This results in lower blood glucose levels, which is beneficial for managing diabetes .

Biochemical Pathways

The compound’s action on the SGLT2 protein affects the renal glucose reabsorption pathway . By inhibiting SGLT2, glucose is prevented from re-entering the bloodstream from the kidneys and is instead excreted in the urine . This leads to a decrease in blood glucose levels, helping to manage the symptoms of diabetes .

Pharmacokinetics

As an sglt2 inhibitor, it is likely to be orally bioavailable and metabolized by the liver before being excreted in the urine .

Result of Action

The primary result of the compound’s action is a reduction in blood glucose levels . By preventing glucose reabsorption in the kidneys, the compound helps to lower blood glucose levels, which can help manage diabetes .

properties

IUPAC Name |

[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4,4-difluoropiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClF2N2O3/c16-12-7-10(8-19-13(12)23-11-1-6-22-9-11)14(21)20-4-2-15(17,18)3-5-20/h7-8,11H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRXCWKQNQIXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCC(CC3)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2848728.png)

![Methyl 2-{[(6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2848732.png)

![N-benzyl-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2848734.png)